

A Comparative Examination of 3-Oxo octanoic Acid Metabolism Across Species

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Compound of Interest

Compound Name: 3-Oxo octanoic acid

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This guide provides a comparative overview of the metabolic pathways and potential physiological roles of **3-oxooctanoic acid**, a medium-chain keto acid, across different biological species. Due to the limited direct research on **3-oxooctanoic acid**, this guide synthesizes available data on related medium-chain fatty acids, particularly octanoic acid, to infer potential metabolic fates and signaling roles. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the analysis of related compounds are provided.

Quantitative Data on Medium-Chain Fatty Acid Metabolism

Direct quantitative comparisons of **3-oxooctanoic acid** levels across different species are not readily available in existing literature. However, studies on the closely related octanoic acid in various organisms provide insights into the potential metabolic flux and concentration ranges of medium-chain fatty acids. The following table summarizes representative data on octanoic acid production and tolerance, which can serve as a proxy for understanding the potential metabolic landscape of **3-oxooctanoic acid**.

Species	Compound	Concentration/Level	Experimental Context	Reference
Saccharomyces cerevisiae	Octanoic Acid	0-300 mg/L	Toxicity and tolerance studies in culture media. [1] [1]	[1]
Saccharomyces cerevisiae	Octanoic Acid	7 mg/L (0.05 mM)	Concentration used for microarray analysis of transcriptomic response.	[1]
Saccharomyces cerevisiae	Octanoic Acid	43 mg/L (0.3 mM)	Concentration inducing differential gene expression in transcriptomic studies.[1]	[1]
Lactic Acid Bacteria	Various Organic Acids	Variable	Profiling in culture media using GC-MS.	[2]
Bovine Mammary Epithelial Cells	Short-Chain Fatty Acids	Not specified	Used to study signaling pathways.	[3]
Cow Milk	Free Fatty Acids (C8:0)	Higher than in goat milk	Comparative analysis of free fatty acids in milk.	[4]
Goat Milk	Free Fatty Acids (C8:0)	Lower than in cow milk	Comparative analysis of free fatty acids in milk.	[4]

Experimental Protocols

Accurate quantification of **3-oxooctanoic acid** is crucial for comparative metabolomic studies. While specific protocols for this compound are scarce, methodologies for the analysis of other short and medium-chain fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be readily adapted.

Protocol 1: Quantification of Medium-Chain Keto Acids by GC-MS

This protocol is a generalized procedure for the derivatization and analysis of organic acids in biological samples.

1. Sample Preparation:

- For microbial cultures, centrifuge the culture to pellet the cells and collect the supernatant.
- For tissues, homogenize the tissue in a suitable buffer and deproteinize using a method such as methanol precipitation.

2. Derivatization:

- The carboxylic acid group of **3-oxooctanoic acid** needs to be derivatized to increase its volatility for GC-MS analysis. A common method is methoxime/tert-butyldimethylsilyl (TBDMS) derivatization.
- First, react the keto group with methoxyamine hydrochloride to form the methoxime derivative.
- Then, silylate the carboxylic acid group using a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

3. GC-MS Analysis:

- Gas Chromatograph (GC):
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

- Injector: Split/splitless injector.
- Carrier Gas: Helium.
- Oven Program: A temperature gradient program to separate the analytes.
- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling.

Protocol 2: Quantification of Medium-Chain Keto Acids by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of organic acids in biological matrices.

1. Sample Preparation:

- Deproteinize plasma or tissue homogenates with a solvent like methanol or acetonitrile.
- Centrifuge to remove precipitated proteins and collect the supernatant.

2. Chromatographic Separation:

- Liquid Chromatograph (LC):
 - Column: A reversed-phase C18 column.
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

3. Mass Spectrometric Detection:

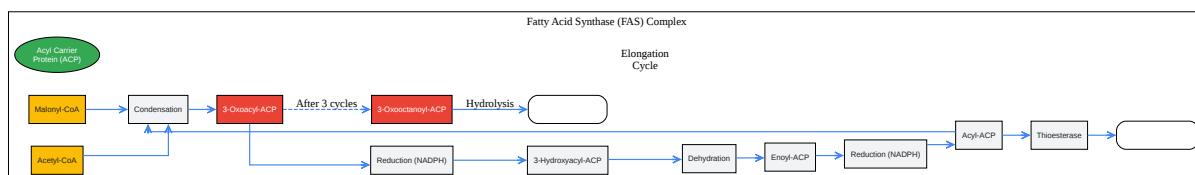
- Mass Spectrometer (MS):
 - Ionization: Electrospray Ionization (ESI) in negative ion mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **3-oxooctanoic acid** would need to be determined.

Metabolic Pathways and Signaling

Biosynthesis of 3-Oxooctanoic Acid

3-Oxooctanoic acid is an intermediate in the fatty acid synthesis pathway. The biosynthesis is initiated from acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex.

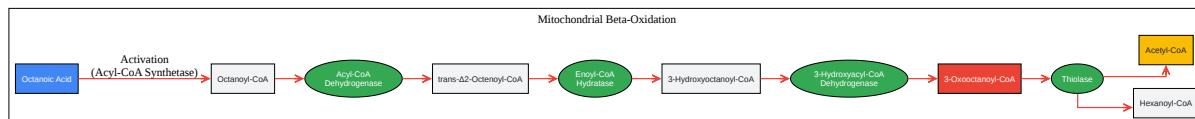


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Caption: Generalized pathway for fatty acid biosynthesis leading to **3-oxooctanoic acid**.

Degradation of 3-Oxooctanoic Acid (Beta-Oxidation)

The primary degradation pathway for fatty acids is beta-oxidation, which occurs in the mitochondria. 3-Oxoctanoyl-CoA is a key intermediate in the beta-oxidation of octanoic acid.

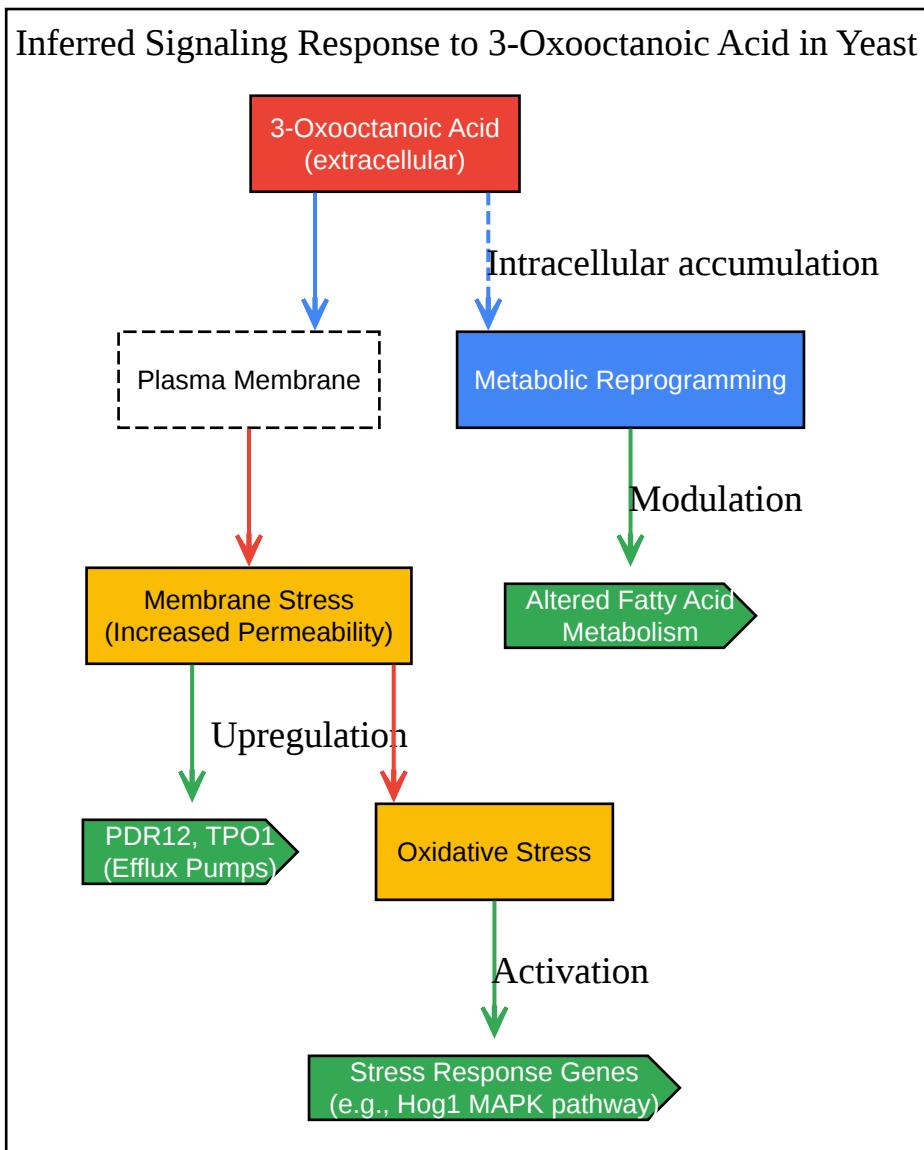


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Caption: The beta-oxidation pathway showing the formation and degradation of 3-oxooctanoyl-CoA.

Putative Signaling Pathway in *Saccharomyces cerevisiae*

Based on transcriptomic studies of yeast exposed to octanoic acid, a potential signaling cascade in response to **3-oxooctanoic acid** can be inferred. This involves stress response pathways and metabolic reprogramming.



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Caption: A putative signaling pathway in yeast in response to **3-oxooctanoic acid**.

Comparative Discussion

- Mammals: In mammals, **3-oxooctanoic acid** is primarily an intermediate in mitochondrial beta-oxidation. Its accumulation could be indicative of metabolic disorders related to fatty acid oxidation. Acyl-CoA dehydrogenases, with varying substrate specificities for short, medium, and long-chain fatty acids, play a crucial role in its metabolism.^{[5][6]} The signaling

roles of medium-chain keto acids in mammals are not well-defined but may be linked to energy sensing and metabolic regulation.

- Yeast (*Saccharomyces cerevisiae*): Yeast produces and is also sensitive to medium-chain fatty acids like octanoic acid, which can cause membrane stress and inhibit growth.^[7] In response, yeast upregulates efflux pumps (e.g., Pdr12, Tpo1) and activates general stress response pathways.^[1] Transcriptomic data suggests that exposure to octanoic acid leads to significant reprogramming of metabolism, including alterations in fatty acid and amino acid metabolism.^[1] It is plausible that **3-oxooctanoic acid** elicits similar stress responses and signaling cascades.
- Bacteria: Bacteria exhibit diverse metabolic capabilities for fatty acids. Some bacteria can utilize fatty acids as a carbon source through the beta-oxidation pathway. The regulation of fatty acid metabolism in bacteria is tightly controlled to maintain cellular homeostasis. Transcriptomic analyses in bacteria exposed to other organic acids have shown significant changes in genes related to stress response, energy metabolism, and transport.^{[8][9][10]} It is likely that bacteria would also exhibit a robust transcriptomic response to **3-oxooctanoic acid** to either utilize it as a nutrient or detoxify it.
- Plants: Plants synthesize a wide array of fatty acids. While the primary products of fatty acid synthesis are long-chain fatty acids, the machinery for producing medium-chain fatty acids exists. The role of **3-oxooctanoic acid** in plants is not well-characterized, but it could be involved in specialized metabolic pathways or as a signaling molecule in plant-microbe interactions. The extraction and identification of such compounds from plant matrices would require specific analytical methods.^{[11][12][13]}

Conclusion

While direct comparative metabolomic data for **3-oxooctanoic acid** is currently limited, by examining the metabolism and effects of the closely related octanoic acid, we can infer its potential roles across different species. In mammals, it is a key metabolic intermediate, whereas in microorganisms like yeast and bacteria, it may act as both a metabolite and a stress-inducing signaling molecule. In plants, its role remains largely unexplored. Further research employing targeted quantitative metabolomics is necessary to elucidate the precise concentrations and fluxes of **3-oxooctanoic acid** in various organisms, which will provide a clearer understanding of its comparative metabolism and physiological significance.

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